molecular formula C9H10O3 B046666 Methyl 4-hydroxyphenylacetate CAS No. 14199-15-6

Methyl 4-hydroxyphenylacetate

Cat. No.: B046666
CAS No.: 14199-15-6
M. Wt: 166.17 g/mol
InChI Key: XGDZEDRBLVIUMX-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyphenylacetate (C₉H₁₀O₃, molecular weight 166.1 g/mol) is an ester derivative of 4-hydroxyphenylacetic acid, characterized by a hydroxyl group attached to the para position of the phenyl ring and a methyl ester functional group. It serves as a critical intermediate in organic synthesis, particularly in the preparation of phenolic derivatives and marine alkaloids. For example, it is reduced to 2-(p-hydroxyphenyl)ethanol with high yield (>93%) using sodium borohydride or lithium aluminum hydride, highlighting its utility in pharmaceutical and fine chemical synthesis . Additionally, it is employed in oxidative dearomatization reactions with hypervalent iodine reagents (e.g., PIDA, PIFA) to synthesize p-quinols, which are precursors for bioactive molecules .

Preparation Methods

Synthesis via Benzyl Phenyl Ether Intermediate

Chloromethylation of Benzyl Phenyl Ether

The foundational step in this route involves chloromethylation of benzyl phenyl ether using formaldehyde and hydrogen chloride. The reaction introduces a chloromethyl group at the 4-position of the aromatic ring, yielding 4-benzyloxybenzyl chloride (Formula III). Key conditions include:

  • Solvents : Acetic acid, benzene, or toluene (solventless operation is feasible but less efficient) .

  • Temperature : 0–120°C, with optimal results at 20–120°C over 1–15 hours .

  • Reagents : Paraformaldehyde or 40% aqueous formaldehyde; hydrogen chloride gas or concentrated hydrochloric acid .

This step achieves near-quantitative conversion due to the electrophilic aromatic substitution mechanism, facilitated by the benzyl group’s electron-donating effect. The benzyl group enhances crystallinity, simplifying purification via organic layer separation and vacuum distillation .

Cyanidation and Hydrolysis

4-Benzyloxybenzyl chloride undergoes nucleophilic substitution with alkali metal cyanides (e.g., NaCN, KCN) in water or polar aprotic solvents (DMF, DMSO). The reaction produces 4-benzyloxyphenylacetonitrile, which is hydrolyzed under acidic conditions to 4-benzyloxyphenylacetic acid. Critical parameters include:

  • Catalysis : Quaternary ammonium salts accelerate cyanide displacement .

  • Hydrolysis : Concentrated HCl or H₂SO₄ at reflux yields the carboxylic acid, with benzyl chloride recovered as a reusable byproduct .

Esterification and Debenzylation

The final steps involve esterification of 4-benzyloxyphenylacetic acid with methanol under acidic catalysis, followed by catalytic hydrogenation to remove the benzyl protective group. Palladium on carbon (Pd/C) in methanol at 5 atm H₂ pressure selectively cleaves the benzyl ether, yielding methyl 4-hydroxyphenylacetate with >90% purity .

Advantages :

  • High yields (≥85% overall) due to efficient intermediate crystallinity.

  • Benzyl chloride byproduct recyclable into benzyl phenyl ether synthesis, reducing waste .

Alternative Route via o-Chlorophenol and Glyoxylic Acid

Formation of 3-Chloro-4-Hydroxymandelic Acid

o-Chlorophenol reacts with glyoxylic acid in alkaline medium (pH 10–12) at 30°C for 24 hours, forming 3-chloro-4-hydroxymandelic acid. Acidification with HCl precipitates the product, achieving 98% yield . The chloro group directs electrophilic substitution to the para position, while the hydroxyl group remains unprotected.

Reduction to 3-Chloro-4-Hydroxyphenylacetic Acid

Reduction using red phosphorus and iodine in hydriodic acid converts the mandelic acid derivative to 3-chloro-4-hydroxyphenylacetic acid. Alternative methods include catalytic hydrogenation (Pd/C, 5 atm H₂), though yields are marginally lower (82–88%) .

Dechlorination and Esterification

Catalytic hydrogenation (Pd/C, 100°C, 5 atm H₂) removes the chloro group, yielding 4-hydroxyphenylacetic acid (96% yield after recrystallization). Subsequent esterification with methanol and H₂SO₄ at reflux for 6 hours produces the methyl ester with >95% conversion .

Advantages :

  • Avoids protective group chemistry, simplifying steps.

  • High-purity final product (melting point 148–152°C) .

Direct Esterification of 4-Hydroxyphenylacetic Acid

Acid-Catalyzed Esterification

4-Hydroxyphenylacetic acid reacts with methanol in the presence of H₂SO₄ or HCl gas at reflux (65–70°C) for 12–24 hours. The reaction follows Fischer esterification kinetics, achieving 85–90% yield. Excess methanol (5–10 equivalents) drives equilibrium toward ester formation .

Workup and Purification

Post-reaction neutralization with aqueous NaHCO₃, followed by extraction with ethyl acetate and vacuum distillation, isolates the ester. NMR characterization (400 MHz, CDCl₃) confirms structure via aromatic proton signals at δ 7.09 ppm (doublet, 2H) and δ 6.71 ppm (doublet, 2H), with methyl ester resonance at δ 3.69 ppm .

Advantages :

  • Simplicity and scalability for small-batch synthesis.

  • Compatible with crude 4-hydroxyphenylacetic acid inputs .

Comparative Analysis of Synthetic Routes

Parameter Benzyl Ether Route o-Chlorophenol Route Direct Esterification
Steps 431
Overall Yield 85–90%75–80%85–90%
Key Advantage Recyclable byproductsNo protective groupsMinimal steps
Industrial Scalability HighModerateHigh
Purity >95%>95%90–95%

Optimization Strategies and Challenges

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve cyanidation kinetics but require stringent removal due to toxicity .

  • Toluene balances reactivity and safety in chloromethylation, though benzene offers higher yields at the expense of health risks .

Catalytic Hydrogenation Efficiency

Pd/C loading (1–5 wt%) and H₂ pressure (3–10 atm) critically influence dechlorination rates. Catalyst recycling reduces costs but risks leaching .

Environmental Considerations

The benzyl ether route’s closed-loop benzyl chloride recycling minimizes sulfide waste, addressing environmental regulations. In contrast, the o-chlorophenol method generates chloride-rich effluents requiring neutralization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxyphenylacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include 4-hydroxyphenylacetic acid (from oxidation), 4-hydroxyphenylethanol (from reduction), and various substituted phenylacetates (from substitution reactions).

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity
    • MHPA has been shown to inhibit the activity of the tobacco mosaic virus (TMV), indicating potential use in antiviral formulations . This property could be beneficial in developing treatments for viral infections in plants and possibly humans.
  • Synthesis of Bioactive Compounds
    • It serves as a precursor in synthesizing various bioactive compounds. For instance, it has been used in the enantioselective preparation of metoprolol, a beta-blocker used for treating cardiovascular diseases .
  • Diagnostic Applications
    • Recent studies have highlighted the role of aromatic metabolites, including MHPA, as potential biomarkers for various disorders. Techniques such as ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed to analyze these metabolites in clinical settings .

Agricultural Applications

  • Weed Control
    • Research indicates that MHPA can be utilized in weed management strategies. A study demonstrated that spraying MHPA on Ageratina adenophora resulted in a decrease of abscisic acid (ABA), which is crucial for plant stress responses, thereby affecting weed growth .
  • Plant Growth Regulation
    • The compound's effects on plant hormones suggest potential applications in enhancing crop yield and managing plant growth under stress conditions.

Analytical Chemistry Applications

  • Quality Control
    • MHPA is employed in high-resolution mass spectrometry for profiling alkaloids in herbal drugs. This application is crucial for ensuring the quality and safety of herbal products .
  • Metabolomics Studies
    • The compound plays a role in metabolomics, where it is analyzed alongside other metabolites to understand metabolic pathways and their implications for health and disease .

Case Studies

Study Application Findings
Study on TMV InhibitionAntiviralDemonstrated significant inhibition of TMV activity, suggesting potential agricultural applications .
UPLC-MS/MS AnalysisDiagnosticDeveloped a method for analyzing aromatic metabolites including MHPA, showing its potential as a biomarker .
Weed Control ResearchAgriculturalFound that MHPA application reduced ABA levels significantly, impacting weed growth dynamics .

Mechanism of Action

The mechanism by which methyl 4-hydroxyphenylacetate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its inhibitory effect on the tobacco mosaic virus is likely due to its ability to interfere with viral replication processes . The exact molecular targets and pathways involved in its various applications are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Methyl 4-hydroxyphenylacetate and analogous compounds:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Biological/Industrial Roles
This compound Phenyl-OCH₂COOCH₃ C₉H₁₀O₃ 166.1 Synthetic precursor for pharmaceuticals (e.g., metoprolol metabolites), oxidative dearomatization reactions .
4-Hydroxyphenylacetic acid Phenyl-OH-CH₂COOH C₈H₈O₃ 152.1 Microbial catabolite of tyrosine; associated with gut dysbiosis and opportunistic pathogens (e.g., Pseudomonas aeruginosa); hepatoprotective and antioxidative properties .
(4-Methylphenyl)acetate Phenyl-CH₃-CH₂COO⁻ C₉H₉O₂ 149.2 Structural analog with reduced polarity; lacks hydroxyl group, limiting participation in redox or hydroxylation reactions .
3,4-Dihydroxyphenylacetate Phenyl-(OH)₂-CH₂COOH C₈H₈O₄ 168.1 Intermediate in TCA cycle; produced via HpaBC-mediated hydroxylation of 4-hydroxyphenylacetate; degraded by Sulfobacillus acidophilus for bioremediation .

Metabolic and Enzymatic Pathways

  • This compound: Primarily used in synthetic pathways, such as the preparation of β-blocker metabolites (e.g., metoprolol) .
  • 4-Hydroxyphenylacetic acid : Degraded by Pseudomonas, Acinetobacter, and Escherichia coli via 4-hydroxyphenylacetate 3-hydroxylase (HpaB), which hydroxylates it to 3,4-dihydroxyphenylacetate. This step is critical in aromatic compound catabolism and lignin degradation .
  • 3,4-Dihydroxyphenylacetate: Further metabolized by 3,4-dihydroxyphenylacetate dioxygenase into TCA cycle intermediates (succinate, pyruvate), enabling energy production in microbes like Enterobacter lignolyticus .

Key Research Findings

  • Enzyme Specificity : HpaBC hydroxylase exhibits substrate promiscuity, accepting chloro- and methyl-aromatic compounds, but shows highest activity toward 4-hydroxyphenylacetate .
  • Toxicity and Degradation : 4-Hydroxyphenylacetic acid accumulation in urine is linked to small intestinal bacterial overgrowth in children, while its methyl ester form avoids rapid microbial metabolism, enhancing synthetic utility .
  • Industrial Relevance: Engineered 4-hydroxyphenylacetate 3-hydroxylase (HpaB) from Pseudomonas aeruginosa enhances ortho-hydroxylation of ferulic acid, enabling high-yield production of phenolic derivatives for bioplastics and pharmaceuticals .

Biological Activity

Methyl 4-hydroxyphenylacetate (MHPA) is an organic compound with significant biological activities, particularly noted for its antiviral, anti-inflammatory, and antioxidant properties. This article explores various aspects of its biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

  • Chemical Formula : C₉H₁₀O₃
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents (ethanol, ether), less soluble in water

MHPA is synthesized through the reaction of 4-hydroxyphenylacetic acid and methanol. Its unique structure contributes to its diverse biological effects.

Antiviral Activity

MHPA has been demonstrated to exhibit antiviral activity against the tobacco mosaic virus (TMV) . Research identified MHPA as one of the active components in various plant extracts that inhibit TMV activity, suggesting its potential use in developing antiviral agents for agricultural applications .

Anti-inflammatory and Antioxidant Properties

Studies indicate that MHPA possesses anti-inflammatory and antioxidant properties. It may modulate cellular signaling pathways related to inflammation and oxidative stress. Specifically, MHPA has been shown to interact with enzymes involved in metabolic processes, enhancing its therapeutic potential.

  • Oxidative Stress Reduction : MHPA may reduce oxidative stress by enhancing the activity of phase II detoxifying enzymes.
  • Cell Signaling Modulation : It influences pathways associated with inflammation, potentially leading to reduced inflammatory responses.

Cytotoxic Effects on Cancer Cell Lines

Research has indicated that MHPA may exhibit cytotoxic effects against certain cancer cell lines. This aspect of MHPA's biological activity is under investigation for its potential applications in pharmacological research aimed at cancer treatment.

Comparative Analysis with Related Compounds

The structural similarities between MHPA and other compounds highlight its unique features:

Compound NameStructure SimilarityUnique Features
4-Hydroxyphenylacetic AcidParent compoundLacks the methyl ester group
Methyl CinnamateAromatic structureExhibits different biological activities
Ethyl 4-HydroxybenzoateEster formPrimarily used as a preservative
Benzyl AcetateAromatic structureCommonly used as a fragrance

MHPA's specific hydroxyl group orientation on the aromatic ring significantly influences its biological activity compared to similar compounds.

Case Studies

  • Liver Protection Against Acetaminophen-Induced Injury :
    A study investigated the protective effects of 4-hydroxyphenylacetic acid (a metabolite closely related to MHPA) against acetaminophen-induced liver injury. It was found that this compound could enhance the translocation of Nrf2 to the nucleus, thereby increasing the activity of phase II detoxifying enzymes and reducing oxidative stress markers in animal models .
  • Clinical Relevance in Metabolomics :
    Research into aromatic metabolites, including 4-hydroxyphenylacetic acid, has highlighted their potential as biomarkers for various health conditions. The ability to quantify these metabolites in serum samples using advanced analytical techniques underscores their significance in clinical diagnostics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-hydroxyphenylacetate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of 4-hydroxyphenylacetic acid with methanol under acidic catalysis. Key factors include temperature control (60-80°C), stoichiometric ratios of reactants, and the use of dehydrating agents (e.g., H₂SO₄) to shift equilibrium toward ester formation . Post-synthesis purification often involves recrystallization from ethanol or column chromatography. Impurities such as unreacted acid or dimeric byproducts can be monitored via HPLC with UV detection at 254 nm .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what are the critical spectral markers?

  • NMR : In 1^1H NMR, the methyl ester group appears as a singlet at δ ~3.6 ppm, while the aromatic protons (4-hydroxyphenyl group) show a doublet (δ ~6.8 ppm) and a singlet (δ ~7.2 ppm) .
  • IR : Strong absorption bands at ~1730 cm⁻¹ (C=O stretch of ester) and ~3200-3500 cm⁻¹ (O-H stretch of phenol) confirm functional groups .
  • Mass Spectrometry : The molecular ion peak at m/z 166 (C₉H₁₀O₃) and fragmentation patterns (e.g., loss of CH₃OH, m/z 134) validate the structure .

Q. How can researchers ensure stability of this compound during storage and experimental use?

The compound is sensitive to moisture and heat. Store at 2-8°C in airtight, amber vials to prevent hydrolysis and photodegradation . Avoid contact with strong acids/bases or oxidizing agents (e.g., H₂O₂), which may degrade the ester group . Purity checks via melting point (55-58°C) and TLC (Rf ~0.5 in ethyl acetate/hexane) are recommended before use .

Advanced Research Questions

Q. What enzymatic pathways involve this compound, and how do they inform metabolic engineering strategies?

The compound is a substrate for 4-hydroxyphenylacetate 3-monooxygenase (HpaB/HpaC system) in Pseudomonas putida. HpaC (reductase) supplies reduced FAD to HpaB (oxygenase), which hydroxylates the substrate to 3,4-dihydroxyphenylacetate . This pathway is critical for aromatic catabolism and can be engineered for bioremediation or biosynthesis of catechol derivatives. Key parameters include NADH/FADH₂ stoichiometry, oxygen levels, and enzyme kinetics (Km ≈ 50 µM for HpaB) .

Q. How do structural studies of 4-hydroxyphenylacetate 3-monooxygenase inform rational enzyme design?

Crystal structures of HpaC (PDB: 2ECR) reveal a flavin-binding domain with conserved residues (e.g., Arg42, Tyr35) critical for FAD affinity . Mutagenesis of these residues alters catalytic efficiency. Computational docking (e.g., PyMOL) predicts substrate orientation in HpaB’s active site, guiding mutations for enhanced regioselectivity .

Q. What experimental models are used to study this compound’s role in disease biomarkers, and how are results validated?

Elevated levels of 4-hydroxyphenylacetate in urine are a biomarker for Tyrosinemia type 2 . Validation involves:

  • LC-MS/MS quantification with deuterated internal standards (e.g., d₅-4-hydroxyphenylacetate) .
  • Confirmatory genetic testing for mutations in the TAT gene encoding tyrosine aminotransferase .
  • Cross-validation with clinical symptoms (e.g., corneal ulcers, intellectual disability) .

Q. How do researchers resolve contradictions in reported metabolic fates of this compound across microbial species?

Escherichia coli utilizes the 3,4-dihydroxyphenylacetate pathway for meta-cleavage, while Klebsiella pneumoniae employs alternative dioxygenases. Comparative studies involve:

  • Gene knockout assays to identify rate-limiting enzymes (e.g., hpaB vs. hpaD) .
  • 13^{13}C isotopic tracing to map carbon flux .
  • Transcriptomic profiling under substrate induction to elucidate regulatory networks .

Q. Methodological Considerations

Q. What protocols mitigate risks when scaling up reactions involving this compound?

  • Use inert atmospheres (N₂/Ar) to prevent oxidation during esterification .
  • Employ jacketed reactors with precise temperature control (ΔT ≤ ±2°C) to avoid exothermic side reactions .
  • Conduct hazard assessments for incompatible materials (e.g., avoid NaOCl due to phenolic group reactivity) .

Q. How is this compound quantified in complex biological matrices?

  • Sample Prep : Solid-phase extraction (C18 columns) with acidified methanol elution .
  • Analytical Method : Reverse-phase HPLC (C18 column, 25°C) with mobile phase: 0.1% formic acid/acetonitrile (70:30). LOD: 0.1 µg/mL .
  • Validation : Spike-and-recovery tests (85-115% recovery) and inter-day precision (RSD <5%) .

Properties

IUPAC Name

methyl 2-(4-hydroxyphenyl)acetate
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InChI

InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDZEDRBLVIUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID0065725
Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
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Molecular Weight

166.17 g/mol
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CAS No.

14199-15-6
Record name Methyl (4-hydroxyphenyl)acetate
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Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
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Record name Methyl 4-hydroxyphenylacetate
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Synthesis routes and methods I

Procedure details

Hydrogen chloride was bubbled through a solution of (4-hydroxyphenyl) acetic acid (25 g, 0.16 mole) in methanol (100 ml) at room temperature. An exotherm resulted in the solution refluxing for about 10 minutes. The mixture was allowed to cool to room temperature and the solvent was evaporated in vacuo to afford methyl(4-hydroxyphenyl)acetate as a yellow oil (27.5 g) which crystallised on seeding, m.p. 46-52° C.
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25 g
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100 mL
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Synthesis routes and methods II

Procedure details

To 200 mL of methanol, was added 6.3 g of p-hydroxyphenylacetic acid. Ten droplets of concentrated hydrochloric acid was added to the resulting mixture by a Pasteur pipet and reaction proceeded at 80° C. for 1 hour. The mixture was concentrated, mixed with 100 mL of ethyl acetate, and washed twice with 50 mL of distilled water. The resultant was dried over sodium sulfate, filtered, concentrated, and dried under reduced pressure. As a result, 6.5 g (95.1%) of methyl p-hydroxyphenylacetate was obtained.
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6.3 g
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200 mL
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Synthesis routes and methods III

Procedure details

4-Hydroxyphenylacetic acid (1.75 g) was dissolved in methanol (30 ml) and 10M aqueous hydrochloric acid (0.15 ml) was added and heated to reflux for 15 hours. After cooling to room temperature, triethylamine (1 ml) was added, the mixture concentrated, purified by flash chromatography using silica gel (30 g) and eluted with ethyl acetate-hexane (2:8 volume by volume) to give Methyl 4-Hydroxyphenylacetate (4) (1.693 g). This was confirmed by spectroscopy--1H NMR (CDCl3) δ 3.58 (s, 2 H), 3.73 (s, 3 H), 6.75 (d, 2 H), 7.10 (d, 2 H).
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1.75 g
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30 mL
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0.15 mL
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1 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 4-hydroxyphenylacetic acid (9.12 g, 0.06 mol), methanol (50 mL) and SOCl2 (2 mL, 0.028 mol) was refluxed for 3 hours. The residue was cooled, diluted with ethyl acetate (20 mL), washed-first with aqueous 5% Na2CO3 solution and then twice with water (100 mL), then dried over anhydrous MgSO4, filtered and evaporated in vacuo to give methyl 4-hydroxyphenylacetate as an oil.
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9.12 g
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50 mL
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2 mL
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20 mL
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Synthesis routes and methods V

Procedure details

To a solution of 4-hydroxyphenylacetic acid (10 g) in methylene chloride (66 mL) and methanol (26 mL) was added p-toluenesulfonic acid (1.25 g), and the resulting solution was heated at reflux overnight. The solvent was evaporated, the residue dissolved in ethyl acetate, and the the solution washed (H2O), dried (MgSO4), and evaporated to give crude methyl 4-hydroxyphenylacetate (10.4 TLC: Rf =0.72, ethyl acetate:dichloromethane (10:90); MS: m/z=167(M+1).
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10 g
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1.25 g
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66 mL
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26 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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